3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15024020
InChI: InChI=1S/C25H20ClNO5/c26-17-12-6-5-11-16(17)20-18-19(24(31)27(23(18)30)13-7-1-2-8-13)25(32-20)21(28)14-9-3-4-10-15(14)22(25)29/h3-6,9-13,18-20H,1-2,7-8H2
SMILES:
Molecular Formula: C25H20ClNO5
Molecular Weight: 449.9 g/mol

3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

CAS No.:

Cat. No.: VC15024020

Molecular Formula: C25H20ClNO5

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone -

Molecular Formula C25H20ClNO5
Molecular Weight 449.9 g/mol
IUPAC Name 1-(2-chlorophenyl)-5-cyclopentylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Standard InChI InChI=1S/C25H20ClNO5/c26-17-12-6-5-11-16(17)20-18-19(24(31)27(23(18)30)13-7-1-2-8-13)25(32-20)21(28)14-9-3-4-10-15(14)22(25)29/h3-6,9-13,18-20H,1-2,7-8H2
Standard InChI Key YBJZLDUSZIIPTM-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6Cl

The compound 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule featuring a unique spirocyclic structure. This structure integrates both furo and pyrrole moieties, classifying it as a spirocyclic heterocyclic compound due to the presence of nitrogen. The molecular formula indicates the presence of four carbonyl groups, contributing to its classification as a tetrone. The compound includes a chlorophenyl group and a cyclopentyl substituent, which may influence its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone typically involves multi-step organic reactions. Common synthetic routes may include:

  • Multicomponent Reactions: Involving the combination of several starting materials in a single reaction vessel.

  • Continuous Flow Chemistry: This method can improve efficiency and scalability by controlling reaction conditions precisely.

Applications and Interaction Studies

The applications of 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone span various scientific fields, including pharmaceuticals and materials science. Interaction studies focus on its binding affinity to biological targets, utilizing techniques such as molecular docking and spectroscopy to elucidate its mechanism of action and potential therapeutic applications.

Application AreaPotential Uses
PharmaceuticalsTherapeutic agents
Materials ScienceAdvanced materials

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone. Notable examples include:

  • 1-(4-chlorophenyl)-5-(3,5-dimethylphenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone: Features a similar spiro structure with different substituents.

  • 1-(3-chlorophenyl)-5-(2-iodophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone: Contains an iodine substituent, potentially altering its biological activity.

These comparisons highlight the uniqueness of 3-(2-chlorophenyl)-5-cyclopentyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone in terms of its specific substituents and structural arrangement.

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